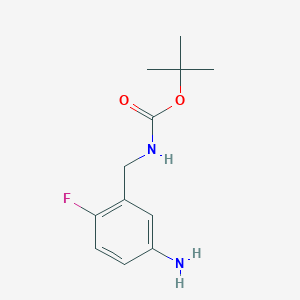

tert-Butyl (5-amino-2-fluorobenzyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[(5-amino-2-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(14)4-5-10(8)13/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEYXVMJBDHOQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701771 | |

| Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209899-48-9 | |

| Record name | tert-Butyl [(5-amino-2-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-amino-2-fluorobenzyl)carbamate typically involves the reaction of 5-amino-2-fluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified by recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (5-amino-2-fluorobenzyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives and reduction to form amine derivatives.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like cesium carbonate in solvents like 1,4-dioxane.

Major Products Formed:

Substitution Reactions: Substituted benzyl carbamates.

Oxidation Reactions: Nitro or nitroso derivatives.

Reduction Reactions: Amine derivatives.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1. Intermediate for Drug Synthesis

tert-Butyl (5-amino-2-fluorobenzyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the synthesis of Edoxaban, an anticoagulant medication used to prevent blood clots. The compound is involved in the preparation of optically active amines, which are essential for the development of this drug .

1.2. Synthesis of Other Therapeutics

The compound's structure allows it to be utilized in synthesizing other therapeutics, such as Ivacaftor, which is used for treating cystic fibrosis. The processes developed for synthesizing related compounds often involve this compound as a starting material or intermediate .

3.1. Synthesis of Edoxaban

A study demonstrated the efficient synthesis of Edoxaban using this compound as an intermediate. The method involved several steps, including the reaction of the carbamate with other reagents under controlled conditions to yield high purity and yield . The process improvements led to a significant reduction in reaction time and increased product yield.

3.2. Development of Ivacaftor

Research has shown that this compound can be utilized in the multi-step synthesis of Ivacaftor, enhancing the efficiency of the overall process. By optimizing reaction conditions such as temperature and solvent choice, researchers achieved high yields while minimizing by-products .

Wirkmechanismus

The mechanism of action of tert-Butyl (5-amino-2-fluorobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The presence of the fluorine atom and the tert-butyl carbamate group can influence the compound’s binding affinity and selectivity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent in the target compound enhances electrophilic aromatic substitution (EAS) reactivity compared to bromo or methyl groups in analogues.

- Boc Protection Stability : All listed compounds utilize Boc protection, but steric hindrance from substituents (e.g., 2,3-diF in 1150114-27-4) may alter deprotection kinetics under acidic conditions .

Physicochemical Properties

- Solubility: The amino group in the target compound improves aqueous solubility compared to brominated analogues, which are typically lipophilic .

- Thermal Stability : Boc-protected amines generally decompose above 150°C, but fluorinated derivatives (e.g., 2-F substituent) exhibit enhanced thermal stability due to reduced electron density .

Biologische Aktivität

Tert-Butyl (5-amino-2-fluorobenzyl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 226.25 g/mol. The compound features an amino group, a fluorine atom, and a tert-butyl carbamate functional group, which are critical for its biological interactions and stability in biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties in vitro. Research has shown that it can inhibit the proliferation of various cancer cell lines, although the specific mechanisms remain to be fully elucidated. The compound's ability to interact with cellular pathways involved in cell growth and apoptosis makes it a candidate for further exploration in cancer therapy.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties , particularly against Candida albicans, a common fungal pathogen. Its effectiveness in inhibiting fungal growth suggests potential applications in treating infections caused by resistant strains.

Toxicity and Safety

Toxicity assessments indicate that this compound is relatively safe at low concentrations. However, comprehensive toxicity profiles are still needed to ascertain its safety for clinical use. Current findings suggest that while it is well-tolerated in vitro, further studies are necessary to evaluate its effects in vivo.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets, potentially modulating their activity and influencing downstream signaling pathways.

Applications in Scientific Research

The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. It is employed in the study of enzyme inhibitors and receptor ligands, making it relevant for drug discovery efforts . Its structural characteristics also make it a candidate for modifications aimed at enhancing therapeutic efficacy.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (5-amino-2-fluorobenzyl)carbamate under mild conditions?

- Methodological Answer : The compound can be synthesized via carbamate protection of the primary amine group. A typical approach involves reacting 5-amino-2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts . Optimization of stoichiometry (1:1.2 molar ratio of amine to Boc₂O) and reaction time (4–6 hours at 0–25°C) minimizes side reactions. Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures high purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH₃, 80–85 ppm for quaternary C) and aromatic protons (δ 6.5–7.5 ppm for fluorobenzyl) .

- HRMS : Molecular ion peak at m/z 254.14 [M+H]⁺ (calculated for C₁₂H₁₆FN₂O₂).

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELX or Mercury software resolves bond angles and stereoelectronic effects .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Based on analogous carbamates (e.g., CAS 1799420-92-0):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-Boc protection or fluorobenzyl degradation) be minimized during synthesis?

- Methodological Answer :

- Temperature control : Maintain reaction at 0°C during Boc₂O addition to suppress exothermic side reactions.

- Selective deprotection : Use TFA in DCM (1:4 v/v) for Boc removal without affecting the fluorobenzyl group .

- Byproduct analysis : Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) or LC-MS. Adjust stoichiometry if dimerization (e.g., urea formation) is observed .

Q. What computational strategies resolve contradictions between theoretical and experimental NMR data for this compound?

- Methodological Answer :

- DFT calculations : Optimize molecular geometry using Gaussian or ORCA software. Compare computed chemical shifts (GIAO method) with experimental data to identify discrepancies in tautomerism or solvent effects .

- Solvent modeling : Include implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy. For example, fluorine’s anisotropic effects may require explicit solvent molecules in simulations .

Q. How can researchers assess the compound’s potential as a protease inhibitor using structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., thrombin). Focus on hydrogen bonding between the carbamate group and catalytic residues (e.g., Ser195) .

- In vitro assays : Test inhibitory activity via fluorogenic substrate hydrolysis (e.g., Boc-Val-Pro-Arg-AMC). Compare IC₅₀ values with analogs lacking the 2-fluoro substituent to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.